Triphenylphosphine-d15

Descripción general

Descripción

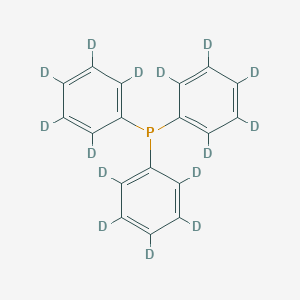

Triphenylphosphine-d15 is a deuterated version of triphenylphosphine, where the hydrogen atoms in the phenyl rings are replaced with deuterium. This compound is often used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling, which helps in studying reaction mechanisms and molecular structures. The molecular formula of this compound is (C6D5)3P, and it has a molecular weight of 277.38 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triphenylphosphine-d15 can be synthesized by reacting deuterated benzene (C6D6) with phosphorus trichloride (PCl3) in the presence of a base such as sodium or potassium. The reaction typically proceeds as follows: [ 3C_6D_6 + PCl_3 + 6Na \rightarrow (C_6D_5)_3P + 6NaCl ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include the use of deuterated solvents and reagents to maintain the isotopic purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Triphenylphosphine-d15 undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to triphenylphosphine oxide-d15 using oxidizing agents such as hydrogen peroxide or oxygen.

Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.

Substitution: It can undergo substitution reactions where the phosphorus atom forms bonds with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), oxygen (O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, aryl halides

Major Products:

Oxidation: Triphenylphosphine oxide-d15

Reduction: Various reduced organic compounds

Substitution: Phosphonium salts

Aplicaciones Científicas De Investigación

Triphenylphosphine-d15 is widely used in scientific research due to its unique properties:

Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its deuterated form helps in studying reaction mechanisms using NMR spectroscopy.

Biology: It is used in the synthesis of biologically active molecules and in studying enzyme mechanisms.

Medicine: It is used in the development of pharmaceuticals and in drug metabolism studies.

Industry: It is used in the production of polymers and other industrial chemicals

Mecanismo De Acción

The mechanism of action of triphenylphosphine-d15 involves its ability to donate electron density through the phosphorus atom. This makes it an effective ligand in coordination chemistry, where it can stabilize metal complexes. In reduction reactions, it acts as a reducing agent by transferring electrons to the substrate. The deuterium atoms in this compound provide additional stability and help in tracing reaction pathways using NMR spectroscopy .

Comparación Con Compuestos Similares

- Triphenylphosphine

- Tris(pentafluorophenyl)phosphine

- Tris(2,4,6-trimethylphenyl)phosphine

- Tris(o-tolyl)phosphine

Comparison: Triphenylphosphine-d15 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy for studying reaction mechanisms. Compared to its non-deuterated counterpart, triphenylphosphine, the deuterated version provides clearer and more distinct NMR signals. Other similar compounds, such as tris(pentafluorophenyl)phosphine, have different substituents on the phenyl rings, which can affect their reactivity and applications in catalysis and coordination chemistry .

Actividad Biológica

Triphenylphosphine-d15 (TPP-d15) is a deuterated derivative of triphenylphosphine, a compound widely used in organic synthesis and coordination chemistry. The incorporation of deuterium not only alters the physical properties of the compound but also provides unique insights into its biological activity. This article explores the biological activity of TPP-d15, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₈D₁₅P

- Molecular Weight : 263.33 g/mol

- Melting Point : 79-81 °C

- Boiling Point : 377 °C

- Density : 1.132 g/cm³

These properties indicate its stability and solubility characteristics, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have indicated that TPP-d15 may exhibit anticancer properties similar to those observed in its non-deuterated form. The biological activity can be attributed to several mechanisms:

- Cell Cycle Arrest : TPP-d15 has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. This effect is likely mediated through the disruption of cellular signaling pathways that regulate cell division.

- Apoptosis Induction : The compound may promote apoptosis (programmed cell death) in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria, a hallmark of mitochondrial dysfunction.

- Reactive Oxygen Species (ROS) Generation : TPP-d15 can increase ROS levels within cells, leading to oxidative stress and subsequent cellular damage, which is particularly detrimental to rapidly dividing cancer cells.

Study 1: In Vitro Evaluation on Cancer Cell Lines

A study assessed the cytotoxic effects of TPP-d15 on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TPP-d15 | HeLa | 10 | Induces apoptosis via ROS generation |

| TPP-d15 | MCF-7 | 12 | Cell cycle arrest and mitochondrial dysfunction |

The results indicated that TPP-d15 significantly inhibited cell viability in both cell lines, with a more pronounced effect observed in HeLa cells.

Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on the mechanistic pathways involved in TPP-d15-induced apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and Annexin V staining to assess apoptotic cells.

- Findings :

- Increased sub-G1 population in treated cells indicated apoptosis.

- Elevated levels of cleaved PARP and caspase-3 confirmed apoptotic signaling pathways were activated.

Propiedades

IUPAC Name |

tris(2,3,4,5,6-pentadeuteriophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOQSEWOXXDEQQ-KLHTYYPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])P(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452728 | |

| Record name | Triphenylphosphine-d15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24762-44-5 | |

| Record name | Triphenylphosphine-d15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24762-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Triphenylphosphine-d15 in phosphorylation reactions, according to the research?

A1: The research paper utilizes this compound-2,2′-dithiodipyridine (PyS)2 as a reagent. While the specific role of the deuterium labeling (d15) is not explicitly discussed, the Triphenylphosphine portion of the molecule plays a crucial role in forming the key intermediate, S,S-di-2-pyridyl methanedithiolophosphonate. This intermediate is generated by reacting methanephosphonic acid with this compound-2,2′-dithiodipyridine (PyS)2 in anhydrous pyridine []. This intermediate is crucial for the subsequent phosphorylation reactions via oxidation-reduction condensation.

Q2: Can you elaborate on the significance of the intermediate formed with this compound-2,2′-dithiodipyridine (PyS)2 in this research?

A2: The intermediate, S,S-di-2-pyridyl methanedithiolophosphonate, is significant for two main reasons. First, its formation is quite rapid under the reaction conditions described in the study []. This rapid formation makes it a valuable intermediate for practical applications of this phosphorylation method. Second, the intermediate exhibits stability in the reaction solution, allowing for its storage and subsequent use in synthesizing various nucleotides []. This stability simplifies the overall synthesis procedure and expands the potential applications of this phosphorylation strategy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.